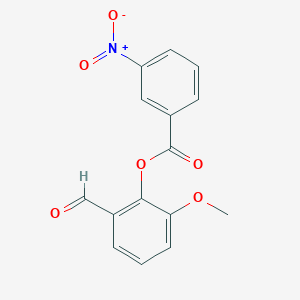
2-formyl-6-methoxyphenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-formyl-6-methoxyphenyl 3-nitrobenzoate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a derivative of 3-nitrobenzoic acid and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-formyl-6-methoxyphenyl 3-nitrobenzoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. This compound may also induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It can inhibit the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. This compound may also induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-formyl-6-methoxyphenyl 3-nitrobenzoate in lab experiments is its high yield and purity. It can be synthesized using various methods with high yield and purity. Additionally, this compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 2-formyl-6-methoxyphenyl 3-nitrobenzoate. One potential direction is to investigate its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Furthermore, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of COX-2 and LOX enzymes. Overall, the research on this compound has the potential to contribute to the development of new drugs for the treatment of various diseases.
Synthesis Methods
There are various methods for synthesizing 2-formyl-6-methoxyphenyl 3-nitrobenzoate. One of the commonly used methods involves the reaction between 2-formyl-6-methoxyphenol and 3-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction between 2-formyl-6-methoxyphenol and 3-nitrobenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). Both methods result in the formation of this compound with high yield and purity.
Scientific Research Applications
2-formyl-6-methoxyphenyl 3-nitrobenzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties. It can also inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-13-7-3-5-11(9-17)14(13)22-15(18)10-4-2-6-12(8-10)16(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFOLCBKNAGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)
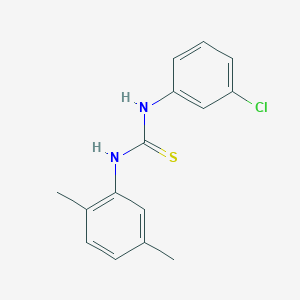

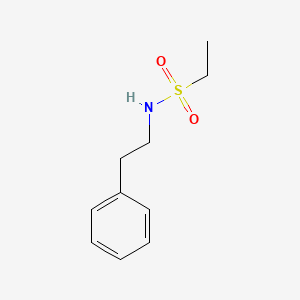
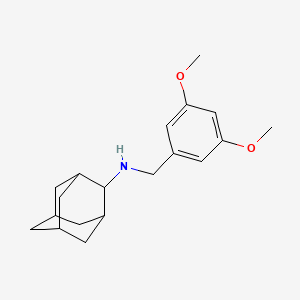
![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)
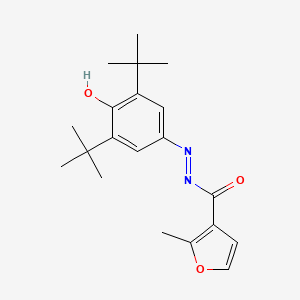

![{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)
